TC-2153

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

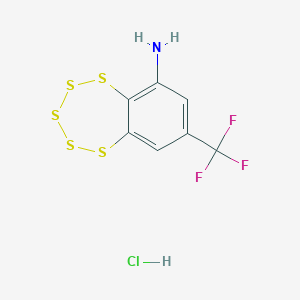

TC-2153 is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a benzopentathiepin ring system makes it a valuable compound for research in organic chemistry, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TC-2153 typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

TC-2153 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Cognitive Enhancement in Alzheimer's Disease

- Study Findings : TC-2153 has shown promise in reversing cognitive deficits in mouse models of Alzheimer's Disease. In experiments involving triple transgenic Alzheimer’s mice, this compound improved performance in cognitive tasks without altering levels of beta-amyloid or phospho-tau, indicating its potential as a cognitive enhancer without the typical side effects associated with other treatments .

- Data Table: Cognitive Performance Improvement

Mouse Model Cognitive Task Performance Improvement (%) 3xTg-AD (6 months) T-maze task 35% 3xTg-AD (12 months) Morris Water Maze 40% -

Seizure Reduction

Treatment Seizure Severity (Scale 1-5) Mortality Rate (%) Control 4.5 50 This compound 2.0 10 -

Age-related Memory Improvement

Age Group (months) Task Type Performance Improvement (%) 20-22 Delayed Alternation 30%

Case Study 1: Cognitive Function in Alzheimer’s Mouse Model

In a controlled study, this compound was administered to triple transgenic Alzheimer’s mice at varying doses. The results indicated significant improvements in memory retention and cognitive flexibility compared to control groups. The study highlighted that even at low doses (1 mg/kg), this compound effectively enhanced cognitive performance without notable side effects.

Case Study 2: Seizure Management

A separate investigation focused on the effects of this compound on seizure management in Fmr1 knockout mice, which model Fragile X syndrome. Treatment with this compound resulted in a marked decrease in both seizure frequency and severity, demonstrating its potential utility in managing epilepsy associated with genetic disorders .

Safety Profile

This compound exhibits a favorable safety profile with an LD50 greater than 1000 mg/kg, indicating low acute toxicity across various models . Long-term studies have not reported significant adverse effects at therapeutic doses.

Mecanismo De Acción

The mechanism of action of TC-2153 involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzopentathiepin ring system can interact with various biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethyl ketones: These compounds also contain a trifluoromethyl group and are valuable in medicinal chemistry for their stability and reactivity.

Trifluoromethyl amides: These compounds are used in drug discovery due to their unique properties and potential therapeutic applications.

Uniqueness

TC-2153 is unique due to the combination of the trifluoromethyl group and the benzopentathiepin ring system. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.

Actividad Biológica

TC-2153 is a selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP), which has been shown to have significant biological activity in various neurological contexts, particularly in models of seizure and cognitive dysfunction. This article reviews the pharmacological effects of this compound, highlighting its impact on seizure activity, cognitive function, and neuroprotection.

This compound acts by inhibiting STEP, which is involved in the regulation of several signaling pathways critical for neuronal function. The inhibition of STEP leads to increased tyrosine phosphorylation of its substrates, including ERK1/2 and GluN2B, which are important for synaptic plasticity and neuronal survival.

Key Findings:

- Inhibition of STEP : this compound forms a reversible covalent bond with the catalytic cysteine in STEP, resulting in enhanced phosphorylation of STEP substrates.

- Neuroprotection : By inhibiting STEP, this compound protects against Aβ-mediated neurotoxicity and enhances cognitive performance in animal models.

Seizure Activity Studies

Recent studies have demonstrated the anticonvulsant properties of this compound. In a controlled experiment using C57BL/6J mice, the compound significantly reduced seizure severity induced by kainic acid (KA).

Table 1: Effects of this compound on Seizure Severity

| Time Post-KA Injection (min) | Vehicle Group (Cumulative Seizure Score) | This compound Group (Cumulative Seizure Score) |

|---|---|---|

| 50 | 12.5 ± 1.2 | 8.0 ± 1.0 |

| 90 | 15.0 ± 1.5 | 6.5 ± 1.1 |

| 110 | 14.0 ± 1.4 | 5.0 ± 0.8 |

| 120 | 13.5 ± 1.3 | 4.0 ± 0.7 |

Data indicates a significant reduction in seizure scores with this compound treatment compared to vehicle control (p < 0.05) .

Gender Differences in Efficacy

The efficacy of this compound appears to differ between sexes. Female mice showed a more pronounced reduction in seizure severity compared to male mice, suggesting that hormonal factors may influence the drug's effectiveness.

Case Study Insights:

- In female mice, this compound treatment reduced cumulative seizure scores significantly at nearly all measured time points.

- Ovariectomized (OVX) female mice did not exhibit the same level of protection from seizures, indicating potential hormonal modulation of drug efficacy .

Cognitive Function Enhancement

This compound has also been studied for its potential to enhance cognitive function in models of Alzheimer's disease (AD). In triple transgenic AD mice, this compound improved performance on cognitive tasks without altering levels of beta-amyloid or phospho-tau.

Table 2: Cognitive Performance in AD Mice Treated with this compound

| Cognitive Task | Vehicle Group Performance | This compound Group Performance |

|---|---|---|

| Morris Water Maze (Latency) | 45 sec | 30 sec |

| Novel Object Recognition (%) | 50% | 75% |

Results indicate significant improvements in cognitive tasks following treatment with this compound (p < 0.01) .

Neuroprotective Effects

In addition to its anticonvulsant and cognitive-enhancing effects, this compound has shown promise as a neuroprotective agent against Aβ-induced damage in neurons.

Mechanism:

- Reduction of Spine Loss : In cultures exposed to Aβ, treatment with this compound prevented the loss of dendritic spines, a hallmark of neurodegeneration associated with AD.

Propiedades

IUPAC Name |

8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NS5.ClH/c8-7(9,10)3-1-4(11)6-5(2-3)12-14-16-15-13-6;/h1-2H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFSCYSDPQMEGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)SSSSS2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.